
N-cyclohexyl-2-methyl-3-nitrobenzamide
Description
N-cyclohexyl-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C14H18N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a nitro group, a methyl group, and a cyclohexyl group
Properties
IUPAC Name |
N-cyclohexyl-2-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-12(8-5-9-13(10)16(18)19)14(17)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDKMUHCCPBSKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methyl-3-nitrobenzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the cyclohexyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with cyclohexylamine in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-cyclohexyl-2-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-cyclohexyl-2-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-cyclohexyl-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-methyl-3,5-dinitrobenzamide
- N-cyclohexyl-4-methoxy-3-nitrobenzamide
Uniqueness
N-cyclohexyl-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both a nitro group and a cyclohexyl group makes it a versatile compound for various applications, distinguishing it from other benzamide derivatives .
Q & A
Q. What are the recommended synthetic strategies for N-cyclohexyl-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?
Answer:
- Coupling Reactions : Use amide coupling agents like EDCI/HOBt to react 2-methyl-3-nitrobenzoic acid with cyclohexylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Optimization : Vary solvents (DMF, DCM) and catalysts (DMAP) to improve yield. Purify via column chromatography (gradient elution) and confirm purity by HPLC (C18 column, acetonitrile/water) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- Spectroscopy : Use - and -NMR (in CDCl/DMSO-d) to confirm substitution patterns. IR spectroscopy (KBr pellet) identifies nitro (1520–1350 cm) and amide (1650–1600 cm) groups .
- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement. Analyze anisotropic displacement parameters using ORTEP-3 .
Advanced Research Questions
Q. How do steric effects from the cyclohexyl group influence crystallization behavior?
Answer:
- Crystal Packing : The bulky cyclohexyl group disrupts π-π stacking, favoring intermolecular H-bonding between amide protons and nitro oxygen. Compare with analogous structures (e.g., N-cyclohexyl-3-fluorobenzamide) to identify packing motifs .
- Mitigation : Co-crystallize with small-molecule additives (e.g., acetic acid) to stabilize lattice interactions .
Q. What computational methods can predict the nitro group’s electronic effects on reactivity?
Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic substitution at the ortho position .
- Docking Studies : Screen against enzymes (e.g., cytochrome P450) to assess nitroreductase susceptibility .
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?
Answer:
- Case Example : If NMR suggests rotational freedom in the cyclohexyl group but X-ray shows a fixed conformation, perform variable-temperature NMR to probe dynamic behavior. Cross-validate with molecular dynamics simulations (AMBER force field) .
Methodological Challenges
Q. What strategies improve yield in multi-step syntheses involving nitrobenzamide intermediates?
Answer:
Q. How can crystallographic disorder in the methyl or nitro groups be modeled?
Answer:
- Refinement : In SHELXL, split disordered atoms into partial occupancy sites (PART指令). Use restraints (SIMU, DELU) to stabilize thermal motion parameters .
- Validation : Check R and GooF values; acceptable ranges are <5% and 1.0±0.1, respectively .
Emerging Research Directions
Q. What biological targets are plausible for this compound based on structural analogs?
Answer:
- Hypothesis : The nitro group may act as a pharmacophore in antimicrobial agents (cf. nitrofurantoin). Screen against Gram-positive bacteria (MIC assays) and compare with N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide’s bioactivity .
Q. Can this compound serve as a ligand in coordination chemistry?
Answer:
- Metal Complexation : Test with Cu(II) or Fe(III) salts in methanol. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (300–500 nm). Compare stability constants with simpler benzamides .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.